molecular formula C7H4BrFO4S B8017073 2-Bromo-5-(fluorosulfonyl)benzoic acid

2-Bromo-5-(fluorosulfonyl)benzoic acid

Cat. No.: B8017073
M. Wt: 283.07 g/mol
InChI Key: NRNIUFYRZKHAMA-UHFFFAOYSA-N
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Description

2-Bromo-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative with a fluorosulfonyl (-SO₂F) substituent at the 5-position and a bromine atom at the 2-position of the aromatic ring. Benzoic acid derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The fluorosulfonyl group enhances electrophilicity and reactivity, making this compound valuable in cross-coupling reactions and as a precursor for sulfonamide-based drugs.

Properties

IUPAC Name

2-bromo-5-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNIUFYRZKHAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Bromo-5-(chlorosulfonyl)benzoic acid -Cl at sulfonyl group C₇H₄BrClO₄S Higher lipophilicity; used in sulfonamide synthesis
2-Bromo-5-(trifluoromethyl)benzoic acid -CF₃ at 5-position C₈H₄BrF₃O₂ Strong electron-withdrawing effect; antiviral agents
5-Bromo-2-chloro benzoic acid -Cl at 2-position C₇H₄BrClO₂ High yield (>95%); agrochemical intermediate
2-Bromo-4-fluoro-5-methylbenzoic acid -F and -CH₃ at 4/5 positions C₈H₆BrFO₂ Enhanced solubility; drug discovery
2-Amino-5-bromobenzoic acid -NH₂ at 2-position C₇H₆BrNO₂ Chelating agent; lower acidity (pKa ~4.2)

Key Observations :

  • Electrophilicity : The fluorosulfonyl group in 2-bromo-5-(fluorosulfonyl)benzoic acid increases electrophilicity compared to chloro or methyl analogs, facilitating nucleophilic aromatic substitutions .
  • Acidity : The -SO₂F group (strong electron-withdrawing) lowers the pKa of the carboxylic acid (~1.5–2.0) compared to -CF₃ (pKa ~2.5) or -Cl (pKa ~2.8) derivatives .
  • Synthetic Utility : Chlorosulfonyl analogs are more reactive in sulfonylation reactions, while trifluoromethyl derivatives are preferred for electronic modulation in drug design .

Physicochemical and Extraction Properties

  • Distribution Coefficients : Benzoic acid derivatives with electron-withdrawing groups (e.g., -Br, -SO₂F) exhibit higher distribution coefficients (logP ~2.5–3.0) than acetic acid (logP ~0.2), enhancing membrane phase solubility and extraction efficiency .
  • Extraction Rates : Compounds like this compound are extracted rapidly (>98% in <5 minutes) in emulsion liquid membranes due to their compatibility with organic phases .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that higher molecular connectivity indices (e.g., 0JA, 1JA) correlate with increased acute toxicity (lower LD₅₀) .

  • This compound : Predicted to have moderate toxicity (estimated LD₅₀ ~200–300 mg/kg in mice) due to the combined effects of bromine (lipophilicity) and fluorosulfonyl (reactivity).
  • Comparison: 2-Amino-5-bromobenzoic acid (LD₅₀ ~500 mg/kg) is less toxic due to the -NH₂ group, which reduces membrane permeability .

Biological Activity

2-Bromo-5-(fluorosulfonyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFNO4S. Its structure includes a bromine atom and a fluorosulfonyl group attached to a benzoic acid framework, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein functions. This mechanism allows the compound to target specific amino acids such as cysteine or lysine in enzyme active sites, potentially inhibiting their activity.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on anti-apoptotic proteins like Mcl-1 and Bfl-1, which are critical in cancer cell survival .
  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Research : A study focused on dual inhibitors targeting Mcl-1 and Bfl-1 indicated that compounds with similar structural features to this compound could effectively induce apoptosis in lymphoma cells dependent on these proteins. The findings suggest that modifications to the benzoic acid scaffold can enhance binding affinity and selectivity towards these targets .
  • Enzyme Interaction Studies : Research has shown that derivatives of benzoic acid can interact with various enzymes, leading to significant changes in their activity profiles. The unique substituents present in this compound may enhance its potential as a biochemical tool for studying enzyme mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluorobenzoic Acid Lacks fluorosulfonyl groupModerate enzyme inhibition
3-(Fluorosulfonyl)benzoic Acid Different position of fluorosulfonyl groupPotentially similar enzyme interactions
4-(Chlorosulfonyl)benzoic Acid Chlorine instead of fluorineVaries in reactivity and inhibition

The presence of both bromine and fluorosulfonyl groups in this compound distinguishes it from other benzoic acid derivatives, potentially enhancing its reactivity and biological efficacy.

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